molecular formula C5H11FN2 B6355589 1-(2-Fluoroethyl)azetidin-3-amine CAS No. 1516698-94-4

1-(2-Fluoroethyl)azetidin-3-amine

Cat. No. B6355589
M. Wt: 118.15 g/mol
InChI Key: VKYBAXYRKISUFK-UHFFFAOYSA-N
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Description

“1-(2-Fluoroethyl)azetidin-3-amine” is a chemical compound with the molecular formula C5H11FN2 . It has a molecular weight of 118.15 . The IUPAC name for this compound is the same as the common name . It appears as a light yellow liquid .


Synthesis Analysis

Azetidines, including “1-(2-Fluoroethyl)azetidin-3-amine”, can be synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines . A more recent method involves a straightforward one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluoroethyl)azetidin-3-amine” can be represented by the SMILES notation: NC1CN(CCF)C1 . This notation indicates that the molecule contains a nitrogen atom (N), which is connected to a carbon atom ©. This carbon atom is part of a three-membered ring structure (C1CN), which also includes a fluorine atom (F) attached to the second carbon atom in the ring .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“1-(2-Fluoroethyl)azetidin-3-amine” has a molecular weight of 118.15 and a molecular formula of C5H11FN2 . The compound appears as a light yellow liquid . The exact values for density, boiling point, melting point, and flash point are not specified in the search results .

Future Directions

Azetidines, including “1-(2-Fluoroethyl)azetidin-3-amine”, have been the subject of recent research due to their importance in organic synthesis and medicinal chemistry . Future directions in this field may include the development of new synthetic strategies for functionalized azetidines and their applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

1-(2-fluoroethyl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2/c6-1-2-8-3-5(7)4-8/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYBAXYRKISUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)azetidin-3-amine

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